molecular formula C16H26N2O4S B2589809 N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide CAS No. 899759-01-4

N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide

Cat. No.: B2589809
CAS No.: 899759-01-4
M. Wt: 342.45
InChI Key: XUCMBJDOTIJJDP-UHFFFAOYSA-N
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Description

N-[2-(Dipropylsulfamoyl)ethyl]-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzamide core linked to a dipropylsulfamoyl ethyl group. The dipropylsulfamoyl substituent distinguishes it from analogs with piperazine, cyanoquinoline, or heterocyclic moieties, which have been extensively characterized for receptor affinity, selectivity, and pharmacokinetics.

Properties

IUPAC Name

N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-4-10-18(11-5-2)23(20,21)12-9-17-16(19)14-7-6-8-15(13-14)22-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCMBJDOTIJJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(dipropylsulfamoyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor of specific enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Medicine: Investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This inhibition can lead to a decrease in the production of certain biochemical compounds, which may have therapeutic effects in treating diseases.

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The table below compares key structural and pharmacological features of N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide with structurally related benzamide derivatives:

Compound Name Substituent Group Target Receptor/Activity Affinity (Ki) Selectivity Profile log P Key Findings Reference
Target Compound Dipropylsulfamoyl ethyl Hypothesized: CNS receptors N/A N/A ~3.5* Predicted increased lipophilicity; potential CNS penetration N/A
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide 4-(4-Chlorophenyl)piperazine Dopamine D4 1.2 nM >100-fold over D2/D3, σ1, 5-HT 2.55 High D4 affinity; used as PET tracer
CoPo-22 (N-[2-((3-cyanoquinolin-2-yl)amino)ethyl]-3-methoxybenzamide) Cyanoquinoline-aminoethyl CFTR corrector-potentiator N/A Dual activity N/A Dual-acting compound for cystic fibrosis therapy
Compound 7 () 3-Cyanopyridin-2-yl piperazine Dopamine D4 <10 nM >100-fold over D2/D3 2.37 Optimized for brain penetration; radiolabeled with carbon-11 for PET
N-(2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl)-3-methoxybenzamide (8) Bromoimidazopyridine Neuroprotective (mGluR5) N/A Not reported N/A Synthesized as CNS-targeted agent; characterized by NMR/MS
Compound 21 () Tetrahydrobenzo[d]thiazol Dopamine D3 agonist N/A D3 selective over D2 N/A Designed for Parkinson’s disease; tested in human models

*Estimated log P using substituent contributions (dipropylsulfamoyl ≈ +2.0 vs. piperazine ≈ +0.5).

Key Comparative Insights

Receptor Selectivity and Affinity
  • Piperazine Derivatives (e.g., ): The 4-(4-chlorophenyl)piperazine group confers nanomolar D4 affinity (Ki = 1.2 nM) and >100-fold selectivity over D2/D3 receptors, attributed to steric and electronic complementarity with the D4 receptor’s hydrophobic pocket . In contrast, the dipropylsulfamoyl group in the target compound may reduce D4 affinity due to increased bulkiness but could enhance interactions with other CNS targets (e.g., σ receptors).
Lipophilicity and CNS Penetration
  • Piperazine derivatives like Compound 7 balance moderate log P with high CNS uptake, as demonstrated in primate PET studies .

Research Findings and Clinical Implications

  • SAR Studies: Modifications at the sulfonamide/piperazine position significantly impact receptor selectivity. For example, replacing 4-chlorophenyl with 3-cyanopyridine (Compound 7) maintains D4 affinity while reducing off-target binding .
  • Therapeutic Potential: Piperazine-based benzamides are advanced PET tracers and drug candidates, whereas the target compound’s dipropylsulfamoyl group may position it for exploratory studies in neuropsychiatric disorders or σ receptor modulation.

Biological Activity

N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases and cellular processes. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dipropylsulfamoyl group : This moiety is believed to enhance the compound's solubility and biological activity.
  • 3-Methoxybenzamide : This part of the molecule is known for its role in modulating various biological pathways, including inflammation.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome plays a critical role in the activation of pro-inflammatory cytokines such as IL-1β and IL-18, which are involved in various inflammatory diseases.

Key Findings:

  • Inhibition Potency : The compound has shown an IC50 value of approximately 3.25 μM against IL-1β release in experimental models, indicating significant inhibitory activity on NLRP3 inflammasome activation .
  • Selectivity : Structural modifications on the sulfonamide moiety have been reported to be well-tolerated, suggesting that variations can lead to compounds with improved selectivity and potency .

Biological Activity in Case Studies

Several studies have documented the effects of this compound in various biological contexts:

  • Inflammation Models :
    • In transgenic mouse models of Alzheimer’s disease, the compound demonstrated protective effects by reducing pathology associated with neuroinflammation .
    • In acute myocardial infarction models, it was shown to inhibit inflammatory responses effectively, suggesting potential therapeutic applications in cardiovascular diseases .
  • Cell Division Inhibition :
    • Analogous compounds such as 3-Methoxybenzamide have been studied for their effects on bacterial cell division. These studies suggest that similar mechanisms may apply to mammalian cells, potentially leading to novel anti-proliferative therapies .

Table 1: Inhibitory Potency of this compound

CompoundIC50 (μM)Target
This compound3.25IL-1β Release
JC1240.55NLRP3 Inflammasome Inhibition
GlyburideVariableNLRP3 Inflammasome Inhibition

Table 2: Effects on Cell Morphology

Concentration (mM)Growth Rate (OD660)Viable Cells (CFU/ml)
10Increased until 2hDecreased after 1h
20Not applicableSignificant decrease

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